3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(Isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound with interesting properties, making it of significant interest in various scientific fields. Structurally, it comprises a benzo[d]thiazol-2(3H)-one core substituted with a 1,2,4-triazole ring, further functionalized with an isopropylthio group and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from commercially available benzo[d]thiazol-2(3H)-one, the compound undergoes a sequence of functional group modifications.
The isopropylthio and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods:
Scaling up this synthesis involves optimizing reaction conditions to ensure high yields and purity.
Methods often include using continuous flow reactors for safer handling of potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction can occur at the methoxyphenyl ring or the triazole ring under specific conditions.
Substitution: Substitution reactions can modify the functional groups attached to the triazole and thiazole rings.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents like sodium borohydride or lithium aluminum hydride.
Halogenation and alkylation agents for substitution reactions.
Major Products:
Oxidized derivatives such as sulfoxides.
Reduced derivatives depending on the reaction conditions.
Various substituted products based on the functional groups introduced.
Scientific Research Applications
Chemistry:
Used as intermediates in the synthesis of more complex molecules.
Structural analogs in studying structure-activity relationships.
Biology:
Potential use as probes in biochemical assays.
Evaluated for interactions with various biomolecules.
Medicine:
Investigated for potential pharmaceutical properties such as antifungal, antibacterial, or anticancer activities.
Industry:
Used in the development of new materials or as catalysts in various industrial processes.
Mechanism of Action
The compound’s mechanism of action largely depends on its interactions with specific molecular targets. These could include:
Enzymes, where it may act as an inhibitor or activator, affecting biochemical pathways.
Receptors, influencing signal transduction mechanisms.
DNA or RNA, where it could intercalate or bind, affecting gene expression.
Comparison with Similar Compounds
1,2,4-Triazole derivatives with various alkyl or aryl substitutions.
Other benzo[d]thiazol-2(3H)-one derivatives with different functional groups.
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Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13(2)27-19-22-21-18(24(19)14-8-10-15(26-3)11-9-14)12-23-16-6-4-5-7-17(16)28-20(23)25/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEHYLFCZDEYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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